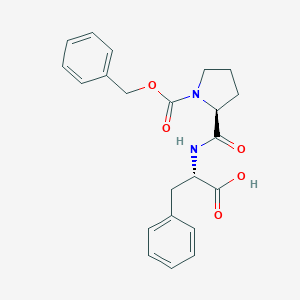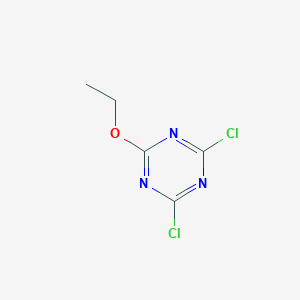
2-(ピペリジン-2-イル)ピリジン
概要
説明
2-(Piperidin-2-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品への応用
ピペリジン類、特に2-(ピペリジン-2-イル)ピリジンは、医薬品設計において最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . これらの誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに存在しています .
ピペリジン誘導体の合成
科学文献では、さまざまなピペリジン誘導体の形成につながる分子内および分子間反応が報告されています。置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどです .
抗線維化活性
一連の新規な2-(ピリジン-2-イル)ピリミジン誘導体を設計・合成し、不死化ラット肝星細胞(HSC-T6)に対する生物活性について評価しました . 一部の化合物は、ピルフェニドンやBipy55′DCよりも優れた抗線維化活性を示しました .
新規ヘテロ環式化合物の合成
2-(ピペリジン-2-イル)ピリジンは、潜在的な生物活性を有する新規ヘテロ環式化合物の合成のための反応剤として使用できます .
可逆的なアミナール形成のための反応剤
2-(ピペリジン-2-イル)ピリジンの誘導体である2-(アミノメチル)ピペリジンは、可逆的なアミナール形成のための反応剤として使用できます .
環状N-ヘテロ環状カルベンリガンドの合成
2-(アミノメチル)ピペリジンは、環状N-ヘテロ環状カルベンリガンドの合成にも使用できます .
M3ムスカリン受容体拮抗薬の合成
この化合物は、M3ムスカリン受容体拮抗薬の合成のための反応剤として使用できます .
選択的5-HT5A受容体拮抗薬の合成
作用機序
Target of Action
2-(Piperidin-2-yl)pyridine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . One of the primary targets of 2-(Piperidin-2-yl)pyridine derivatives is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically resistant to Crizotinib . These kinases play a significant role in cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Mode of Action
The interaction of 2-(Piperidin-2-yl)pyridine with its targets involves the inhibition of the kinase activity of ALK and ROS1 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and proliferation .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(Piperidin-2-yl)pyridine affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell growth, proliferation, survival, and apoptosis . The disruption of these pathways leads to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities and are commonly used in drug design . Therefore, it can be inferred that 2-(Piperidin-2-yl)pyridine likely has favorable ADME properties that contribute to its bioavailability and efficacy.
Result of Action
The result of the action of 2-(Piperidin-2-yl)pyridine is the inhibition of cancer cell growth and the induction of apoptosis . This is achieved through the disruption of several signaling pathways involved in cell growth, proliferation, survival, and apoptosis .
Action Environment
The action of 2-(Piperidin-2-yl)pyridine can be influenced by various environmental factors. For instance, the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine nucleus can increase the cytotoxicity of the piperidine derivatives . Furthermore, the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . Therefore, the chemical environment and the specific functional groups present can significantly influence the action, efficacy, and stability of 2-(Piperidin-2-yl)pyridine.
Safety and Hazards
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
The cellular effects of 2-(Piperidin-2-yl)pyridine are not well-studied. Piperidine derivatives have been shown to have various effects on cells. For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of 2-(Piperidin-2-yl)pyridine is not well-known. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, some piperidine derivatives have been found to inhibit the tubulin polymerization .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Piperidine derivatives have been found to have various effects at different dosages in animal models .
Metabolic Pathways
Piperidine derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives have been found to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Piperidine derivatives have been found to localize in various subcellular compartments .
特性
IUPAC Name |
2-piperidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQQPIHUMSJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15578-73-1 | |
| Record name | 2-(piperidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


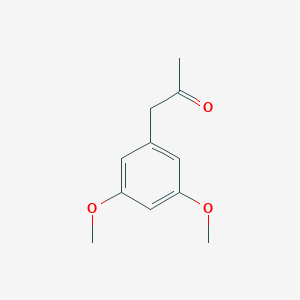

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

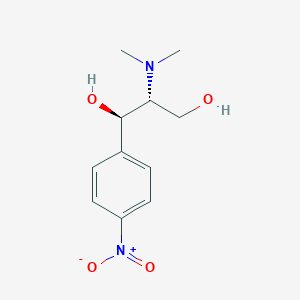

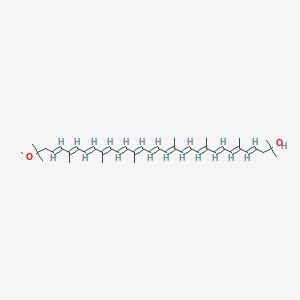

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
